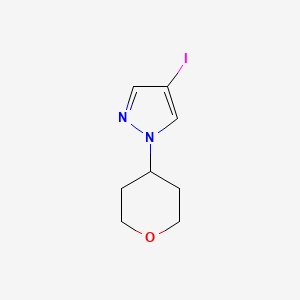

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Thiophene Analogs and Potential Carcinogenicity

Thiophene analogs of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The studies focus on the aromatic organic carcinogens and their thiophene analogs, exploring the possibility of similar carcinogenic effects. Compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide were synthesized and evaluated using in vitro assays, indicating potential carcinogenicity. However, the overall chemical and biological behavior suggests a need for further evaluation to establish their capability of causing tumors in vivo (Ashby et al., 1978).

Importance of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities with less toxic effects, highlighting the benzothiazole scaffold's importance in medicinal chemistry. These compounds show anti-viral, anti-microbial, anti-inflammatory, anti-tumor, and anti-cancer activities, making them crucial in drug development and research (Bhat & Belagali, 2020).

Pharmacological Profile of Benzothiazepine

1, 5-Benzothiazepines, as seven-membered heterocyclic compounds, hold significance in drug research due to their diverse bioactivities. These derivatives have shown promise in treating conditions such as hypertension and depression, acting as calcium channel blockers and tranquilizers. The structural activity relationship of these compounds underlines their potential in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” could include elucidating its synthesis process, determining its molecular structure, investigating its chemical reactions, understanding its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride involves the reduction of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone", "Sodium borohydride", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "1. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol.", "6. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol in water.", "7. Add formaldehyde and ammonium chloride to the solution and stir for several hours at room temperature.", "8. Adjust the pH of the solution to basic using sodium hydroxide.", "9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "10. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride." ] } | |

Número CAS |

1050509-07-3 |

Nombre del producto |

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride |

Fórmula molecular |

C9H14ClNS |

Peso molecular |

203.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.